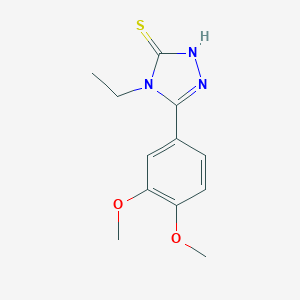

5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-4-15-11(13-14-12(15)18)8-5-6-9(16-2)10(7-8)17-3/h5-7H,4H2,1-3H3,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNWZCWDOJBXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351719 | |

| Record name | 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122772-20-7 | |

| Record name | 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive methodology for the synthesis and detailed characterization of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents, known for a wide spectrum of biological activities.[1][2][3] This document outlines a reliable two-step synthetic pathway involving the formation of a key thiosemicarbazide intermediate followed by a base-catalyzed intramolecular cyclodehydration. Furthermore, it details the essential spectroscopic and analytical techniques required for unambiguous structural elucidation and purity confirmation, including IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The protocols and insights herein are designed to be self-validating, providing researchers with the causal reasoning behind experimental choices to ensure reproducible and successful outcomes.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from antifungal (e.g., Fluconazole) to anticancer (e.g., Letrozole).[2][4] The incorporation of a thiol group at the 3-position introduces a versatile functional handle and a critical pharmacophoric element, which can exist in thiol-thione tautomeric forms.[4] This duality influences the molecule's electronic properties and its ability to act as a hydrogen bond donor or acceptor, which is crucial for binding to biological targets like enzymes and receptors.[3]

The specific target molecule, this compound, combines this potent heterocyclic core with two key substituents:

-

The 3,4-dimethoxyphenyl group: This moiety is frequently found in pharmacologically active natural products and synthetic compounds, where the methoxy groups can engage in key interactions with biological targets and influence metabolic stability.

-

The 4-ethyl group: The N-alkylation at the 4-position is a common strategy to modulate the lipophilicity and steric profile of the molecule, thereby fine-tuning its pharmacokinetic and pharmacodynamic properties.

This guide provides a robust and logical framework for the synthesis and definitive characterization of this high-value compound.

Synthetic Strategy: A Two-Step Approach

The synthesis is logically designed as a two-step process. This approach is a well-established and reliable method for constructing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[5][6][7] The core principle is the initial formation of an open-chain acylthiosemicarbazide, which possesses all the necessary atoms and connectivity to undergo a subsequent intramolecular cyclization to form the stable five-membered triazole ring.

Overall Synthetic Pathway

The pathway begins with commercially available 3,4-dimethoxybenzoic acid and proceeds through its corresponding hydrazide, which is then converted to the key thiosemicarbazide intermediate before the final ring-closing reaction.

Caption: Overall synthetic route to the target compound.

Part I: Synthesis Methodology

This section provides detailed, step-by-step protocols for each synthetic transformation. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanism.

Step 1: Synthesis of 1-(3,4-Dimethoxybenzoyl)-4-ethylthiosemicarbazide (Intermediate 3)

The first crucial step is the nucleophilic addition of 3,4-dimethoxybenzoyl hydrazide (1) to the electrophilic carbon of ethyl isothiocyanate (2). This reaction is a standard and highly efficient method for preparing 1,4-disubstituted thiosemicarbazides.[8][9]

Reaction Scheme: (1) 3,4-Dimethoxybenzoyl Hydrazide + (2) Ethyl Isothiocyanate → (3) 1-(3,4-Dimethoxybenzoyl)-4-ethylthiosemicarbazide

Protocol:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dimethoxybenzoyl hydrazide (1.96 g, 10 mmol).

-

Dissolution: Add 100 mL of absolute ethanol to the flask and stir until the hydrazide is fully dissolved. Gentle warming may be required.

-

Reagent Addition: To the stirred solution, add ethyl isothiocyanate (0.87 g, 0.95 mL, 10 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of ethyl acetate:hexane as the mobile phase).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Filtration: Collect the resulting white solid precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol.

-

Drying: Dry the product, 1-(3,4-dimethoxybenzoyl)-4-ethylthiosemicarbazide (3), in a vacuum oven at 50-60 °C. The product is typically of high purity and can be used in the next step without further purification.

Causality and Expertise:

-

Solvent Choice: Absolute ethanol is an excellent solvent for the reactants and facilitates a clean reaction. Its boiling point is suitable for achieving the necessary activation energy without degrading the components.

-

Stoichiometry: A 1:1 molar ratio of reactants is used to ensure efficient conversion and minimize unreacted starting materials, simplifying purification.

-

Reaction Control: The reflux condition provides the thermal energy required for the nucleophilic attack of the terminal nitrogen of the hydrazide onto the isothiocyanate carbon, leading to the formation of the thiosemicarbazide backbone.[10][11]

Step 2: Cyclization to this compound (4)

This step involves an intramolecular cyclodehydration of the thiosemicarbazide intermediate. The use of a strong base like sodium hydroxide is critical for this transformation.[2][12][13]

Reaction Scheme: (3) 1-(3,4-Dimethoxybenzoyl)-4-ethylthiosemicarbazide → (4) this compound

Protocol:

-

Setup: In a 250 mL round-bottom flask with a stirrer and reflux condenser, dissolve the dried thiosemicarbazide intermediate (3) (2.83 g, 10 mmol) in 80 mL of a 2N aqueous sodium hydroxide solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. During this time, the solution should become homogeneous.

-

Cooling & Filtration: After the reflux period, cool the reaction mixture to room temperature. If any solid impurities are present, filter the solution.

-

Acidification: Transfer the clear filtrate to a beaker and place it in an ice bath. While stirring vigorously, slowly acidify the solution to a pH of 4-5 by the dropwise addition of cold concentrated hydrochloric acid. A voluminous white precipitate will form.

-

Isolation: Allow the precipitate to digest in the cold for 30 minutes, then collect the solid by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold distilled water until the washings are neutral to pH paper. This removes any residual acid and inorganic salts.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure white crystals of the target compound (4).

-

Drying: Dry the purified product under vacuum at 60 °C.

Causality and Expertise:

-

Role of the Base: The sodium hydroxide deprotonates the amide and thioamide nitrogens, facilitating the nucleophilic attack of the N4 nitrogen onto the carbonyl carbon. This is followed by the elimination of a water molecule to form the stable 1,2,4-triazole ring.[1][12]

-

Acidification: The product exists as a sodium thiolate salt in the basic solution. Acidification is necessary to protonate the thiolate, causing the neutral triazole-thiol to precipitate out of the aqueous solution.[14]

-

Recrystallization: This is a crucial purification step to remove any potential side products, such as the isomeric 1,3,4-oxadiazole, and to obtain a product of high purity suitable for analytical characterization and biological testing.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

Part II: Physicochemical and Spectroscopic Characterization

Unambiguous characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of physical and spectroscopic methods should be employed.

Expected Physicochemical Properties

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₃H₁₇N₃O₂S |

| Molecular Weight | 283.36 g/mol |

| Melting Point | Expected in the range of 180-200 °C (Varies with purity) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water. |

Spectroscopic Data Analysis

The following data are representative of what is expected for this class of compounds and are crucial for structural confirmation.[14][15][16]

1. Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. A crucial aspect to observe is the evidence for thiol-thione tautomerism.

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3100 | N-H stretch | Indicates the presence of the triazole N-H proton (in thione form). |

| ~2970, 2840 | C-H stretch | Aliphatic (ethyl) and aromatic C-H stretches. |

| ~2550 | S-H stretch | A weak band, confirming the presence of the thiol tautomer.[4][17] |

| ~1605 | C=N stretch | Characteristic of the triazole ring. |

| ~1510 | C=C stretch | Aromatic ring stretching. |

| ~1260 | C=S stretch | Indicates the presence of the thione tautomer.[4] |

| ~1240, 1030 | C-O stretch | Asymmetric and symmetric stretching of the aryl-ether bonds. |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure. Spectra are typically recorded in DMSO-d₆.

¹H NMR Spectroscopy (Expected Chemical Shifts)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.8 | Singlet (broad) | 1H | SH (or NH) | The acidic proton of the thiol/thione tautomer. Its downfield shift is characteristic and confirms the triazole structure.[4][18] |

| ~7.4-7.2 | Multiplet | 3H | Ar-H | Protons of the 3,4-dimethoxyphenyl ring. |

| ~4.1 | Quartet | 2H | N-CH₂ -CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. |

| ~3.85 | Singlet | 3H | OCH₃ | Methoxy group protons (position 4). |

| ~3.82 | Singlet | 3H | OCH₃ | Methoxy group protons (position 3). |

| ~1.3 | Triplet | 3H | N-CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |

¹³C NMR Spectroscopy (Expected Chemical Shifts)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C =S (C3) |

| ~152.5 | C -Ar (C5) |

| ~150.0, ~148.5 | Ar-C -O |

| ~122.0 - 110.0 | Ar-C H & Ar-C |

| ~55.5 | OC H₃ |

| ~40.0 | N-C H₂ |

| ~14.0 | -C H₃ |

3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Method: Electrospray Ionization (ESI) is typically used.

-

Expected Ion Peak (Positive Mode): [M+H]⁺ = 284.11

-

Significance: Observation of this peak provides definitive confirmation of the molecular formula and successful synthesis of the target compound.

Safety, Handling, and Storage

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Isothiocyanates and hydrazine derivatives are toxic and should be handled with extreme care.

-

Storage: Store the final compound in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This guide presents a validated and reliable pathway for the synthesis of this compound. By following the detailed protocols and understanding the chemical principles behind each step, researchers can confidently prepare this valuable heterocyclic compound. The comprehensive characterization workflow, including IR, NMR, and MS, provides the necessary framework for rigorous structural verification and purity assessment, ensuring the material is suitable for subsequent applications in drug discovery and development.

References

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health (NIH). Available at: [Link]

-

Synthesis: cyclization of thiosemicarbazones. GIQIMO. Available at: [Link]

-

Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. (2011). ResearchGate. Available at: [Link]

-

The Microwave-Assisted Dehydrative Cyclization of Thiosemicarbazides Forming Substituted 1,2,4-Triazoles. (2006). Taylor & Francis Online. Available at: [Link]

-

Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. (2021). MDPI. Available at: [Link]

-

Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (2018). Journal of Chromatographic Science. Available at: [Link]

-

synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. (2019). ResearchGate. Available at: [Link]

-

Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. (2022). National Institutes of Health (NIH). Available at: [Link]

-

Thiosemicarbazide Chemistry Review. Scribd. Available at: [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). MDPI. Available at: [Link]

-

Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (2004). PubMed. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. Available at: [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). National Institutes of Health (NIH). Available at: [Link]

-

Thiosemicarbazides: Synthesis and reactions. (2011). ResearchGate. Available at: [Link]

-

Synthesis of thiosemicarbazides. ResearchGate. Available at: [Link]

-

Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. (2021). MDPI. Available at: [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). International Journal of Health and Pharmaceutical Research. Available at: [Link]

-

Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2019). MDPI. Available at: [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). ResearchGate. Available at: [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). MDPI. Available at: [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2016). MDPI. Available at: [Link]

-

ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. ResearchGate. Available at: [Link]

-

Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (2004). PubMed. Available at: [Link]

-

Synthesis, Chemistry of ٤-allyl-٥-(٣,٤-dimethoxyphenyl)- ٤H-١,٢,٤-triazol-٣-thiol. (2017). Mustansiriya Medical Journal. Available at: [Link]

-

Compound 5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. Molport. Available at: [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

1H NMR and 13C NMR analysis of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Introduction

In the landscape of pharmaceutical research and drug development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the 1,2,4-triazole scaffold is of particular interest due to its diverse pharmacological activities. The compound this compound incorporates this key heterocycle, functionalized with substituents that can significantly influence its biological profile. A precise and unambiguous structural elucidation is paramount for advancing such a molecule through the development pipeline, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose.

This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical underpinnings of the expected chemical shifts and coupling constants, present a detailed, field-proven protocol for sample preparation and data acquisition, and offer a comprehensive interpretation of the spectral data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and related molecular entities.

Molecular Structure and Tautomerism

A critical consideration in the NMR analysis of 1,2,4-triazole-3-thiols is the potential for thione-thiol tautomerism. The molecule can exist in equilibrium between the thiol form, characterized by an S-H bond, and the thione form, which contains an N-H bond and a C=S double bond.

Caption: Molecular Structure with Atom Numbering.

The dominant tautomer in solution can be determined by NMR. In the ¹H NMR spectrum, the thiol (S-H) proton typically appears as a broad singlet at a relatively low chemical shift (δ 1.1–1.4 ppm), though this can be solvent and concentration-dependent and may exchange with D₂O.[1] Conversely, the N-H proton of the thione form is significantly deshielded and appears at a much higher chemical shift, often in the range of δ 13–14 ppm.[1] For the title compound, the 4-ethyl substitution prevents the formation of one of the possible thione tautomers, simplifying the analysis. Based on literature for similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, the thiol form is generally favored in solution.[1]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is detailed below. The chemical shifts are predicted based on established principles and data from analogous compounds. All predictions assume a standard deuterated solvent such as CDCl₃ or DMSO-d₆.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| SH (thiol) | 1.1 - 1.4 (broad) | s | - | 1H |

| -CH₂- (ethyl) | ~4.1 | q | ~7.2 | 2H |

| -CH₃ (ethyl) | ~1.3 | t | ~7.2 | 3H |

| -OCH₃ (methoxy) | ~3.9 (two singlets) | s | - | 6H |

| Ar-H (phenyl) | 6.9 - 7.5 | m | - | 3H |

Rationale for ¹H NMR Assignments:

-

Ethyl Group (-CH₂CH₃): The methylene (-CH₂) protons are adjacent to the electron-withdrawing triazole ring, leading to a downfield shift to approximately δ 4.1 ppm. These protons are coupled to the three methyl (-CH₃) protons, resulting in a quartet multiplicity (n+1 = 3+1 = 4). The methyl protons, being further from the ring, appear upfield at around δ 1.3 ppm and are split into a triplet by the two methylene protons (n+1 = 2+1 = 3). The coupling constant (³J) for a free-rotating ethyl group is typically around 7.2 Hz.[2]

-

Dimethoxyphenyl Group (-C₆H₃(OCH₃)₂): The two methoxy groups (-OCH₃) are expected to appear as sharp singlets around δ 3.9 ppm. Their exact chemical shifts may be slightly different due to their positions on the aromatic ring. The three aromatic protons will appear in the range of δ 6.9-7.5 ppm. The substitution pattern will lead to a complex multiplet, with the proton ortho to the triazole ring being the most deshielded.

-

Thiol Proton (-SH): As discussed, the thiol proton is expected to appear as a broad singlet in the upfield region (δ 1.1-1.4 ppm).[1] Its broadness is due to chemical exchange and quadrupolar broadening from the adjacent nitrogen. This peak will disappear upon the addition of a drop of D₂O to the NMR tube, a key confirmatory experiment.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

| Carbon Assignment | Predicted δ (ppm) |

| C=S (thione) / C-S (thiol) | ~168 |

| C=N (triazole) | ~155 |

| Aromatic C-O | ~149, ~148 |

| Aromatic C-H | ~120, ~112, ~111 |

| Aromatic C (ipso) | ~126 |

| -OCH₃ (methoxy) | ~56 |

| -CH₂- (ethyl) | ~42 |

| -CH₃ (ethyl) | ~14 |

Rationale for ¹³C NMR Assignments:

-

Triazole Ring Carbons: The carbon atom attached to the sulfur (C-S) in the thiol form is expected to resonate at a high chemical shift, around δ 168 ppm. This is a key indicator of the thiol tautomer.[1] The other triazole carbon (C=N) is also expected to be in the downfield region, around δ 155 ppm.

-

Dimethoxyphenyl Group Carbons: The two aromatic carbons directly bonded to the oxygen atoms of the methoxy groups will be the most downfield of the aromatic signals, around δ 148-149 ppm. The ipso-carbon, attached to the triazole ring, will be around δ 126 ppm. The remaining protonated aromatic carbons will appear between δ 111-120 ppm. The methoxy carbons themselves will give a strong signal around δ 56 ppm.

-

Ethyl Group Carbons: The methylene carbon (-CH₂-), being attached to a nitrogen atom, will be deshielded and appear around δ 42 ppm. The terminal methyl carbon (-CH₃) will be found in the upfield region, around δ 14 ppm.

Experimental Protocols

Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible NMR data.

Protocol 1: Sample Preparation

Given that thiols can be susceptible to oxidation, it is prudent to handle the sample under an inert atmosphere, although for routine analysis, this may not be strictly necessary if the sample is analyzed promptly.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[3]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).[4][5] The choice of solvent can slightly alter chemical shifts.[5]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1] Gently swirl or vortex the vial to ensure complete dissolution.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6][7]

-

Inert Atmosphere (Optional but Recommended): For air-sensitive samples, perform the dissolution and transfer steps in a glovebox or under a stream of inert gas (e.g., argon or nitrogen).[8] The deuterated solvent should be degassed prior to use by several freeze-pump-thaw cycles.[1]

-

Capping and Labeling: Securely cap the NMR tube. Label the tube clearly with the sample identity.

Caption: A streamlined workflow for NMR sample preparation.

Protocol 2: NMR Data Acquisition

These are general parameters for a modern NMR spectrometer (e.g., 400-600 MHz). Specific parameters may need to be optimized.

-

Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, aiming for sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

Spectral Width: A sweep width of approximately 16 ppm is appropriate.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

-

Acquisition Time: 1-1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

Spectral Width: A sweep width of approximately 240 ppm is appropriate.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Conclusion

The comprehensive ¹H and ¹³C NMR analysis of this compound provides a detailed and unambiguous confirmation of its molecular structure. By understanding the principles of chemical shifts, coupling constants, and the potential for tautomerism, researchers can confidently interpret the spectral data. The protocols outlined in this guide offer a robust framework for obtaining high-quality NMR spectra, ensuring the integrity of the data and supporting the advancement of this and similar compounds in drug discovery and development programs. The predicted spectral data serves as a valuable reference for scientists working on the synthesis and characterization of novel 1,2,4-triazole derivatives.

References

-

Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. Retrieved January 12, 2026, from [Link]

-

Preparing NMR Samples on a Schlenk Line. (2024, October 15). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

How to make an NMR sample. (n.d.). University of Bristol. Retrieved January 12, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 12, 2026, from [Link]

-

Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025, August 28). UCHEM. Retrieved January 12, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. Retrieved January 12, 2026, from [Link]

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 12, 2026, from [Link]

-

Coupling constant. (n.d.). Khan Academy. Retrieved January 12, 2026, from [Link]

-

1H–1H Coupling in Proton NMR. (2025, August 21). ACD/Labs. Retrieved January 12, 2026, from [Link]

-

Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025, May 10). INDUS JOURNAL OF BIOSCIENCE RESEARCH. Retrieved January 12, 2026, from [Link]

-

Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. (2016). PubMed. Retrieved January 12, 2026, from [Link]

-

Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Coupling constants for 1H and 13C NMR. (n.d.). Unknown Source. Retrieved January 12, 2026, from [Link]

-

Distinguishing “Through-Space” from “Through-Bonds” Contribution in Indirect Nuclear Spin–Spin Coupling: General Approaches Applied to Complex JPP and JPSe Scalar Couplings. (2022, June 10). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]

-

Through-bond versus through-space coupling in mixed-valence molecules: observation of electron localization at the single-molecule scale. (2012, January 25). PubMed. Retrieved January 12, 2026, from [Link]

-

Effects of Through-Bond and Through-Space Conjugations on the Photoluminescence of Small Aromatic and Aliphatic Aldimines. (2022, November 19). MDPI. Retrieved January 12, 2026, from [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. Retrieved January 12, 2026, from [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR用溶媒 [sigmaaldrich.com]

- 5. myuchem.com [myuchem.com]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry fragmentation of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation pathways of this compound. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2][3] A thorough understanding of the mass spectrometric behavior of its derivatives is therefore essential for structural elucidation, metabolite identification, and quality control in drug discovery and development. This document outlines the predicted fragmentation patterns under both soft (Electrospray Ionization) and hard (Electron Ionization) techniques, explains the causal mechanisms behind bond cleavages, and provides a validated experimental protocol for data acquisition.

Molecular Structure and Properties

Before delving into the fragmentation analysis, it is critical to establish the foundational characteristics of the target molecule.

-

Chemical Name: this compound

-

Molecular Formula: C₁₂H₁₅N₃O₂S[4]

-

Molecular Weight: 265.33 g/mol [4]

-

Core Components:

-

A 3,4-dimethoxyphenyl ring

-

An N-ethyl substituted 4H-1,2,4-triazole heterocyclic core

-

A thiol (-SH) group at the 3-position, which can exist in tautomeric equilibrium with its thione (C=S) form.

-

The presence of polar functional groups (triazole nitrogens, thiol/thione, and methoxy ethers) makes this compound well-suited for analysis by Electrospray Ionization (ESI) mass spectrometry.[5] However, Electron Ionization (EI) can provide complementary, detailed structural information through its characteristic extensive fragmentation.[6][7]

Ionization Considerations and the Molecular Ion

The choice of ionization technique is paramount as it dictates the energy imparted to the molecule and, consequently, the extent of fragmentation.

-

Electrospray Ionization (ESI): As a soft ionization method, ESI is expected to yield a prominent protonated molecular ion, [M+H]⁺, at an m/z of approximately 266.1. This technique is ideal for confirming the molecular weight of the compound.[8] By increasing the fragmentor or collision voltage in the mass spectrometer, controlled fragmentation (tandem MS or MS/MS) can be induced to provide structural insights.[5][9]

-

Electron Ionization (EI): EI is a hard ionization technique that bombards the molecule with high-energy electrons (typically 70 eV), resulting in a molecular ion radical cation, [M]•⁺, and significant fragmentation.[6][10] This extensive fragmentation provides a detailed "fingerprint" of the molecule's structure. Due to the stability of the aromatic and heterocyclic systems, the molecular ion peak at m/z 265 is expected to be observable.

Proposed Fragmentation Pathways

The fragmentation of this compound is driven by the chemical nature of its constituent parts. The primary cleavage sites are the bonds adjacent to heteroatoms and the substituents on the aromatic and triazole rings.

Fragmentation of the 3,4-Dimethoxyphenyl Moiety

The dimethoxy-substituted phenyl ring undergoes characteristic cleavages. The initial loss is typically a methyl radical from one of the methoxy groups, followed by the elimination of a neutral carbon monoxide molecule. This is a well-documented pathway for methoxy-aromatic compounds.[11]

Caption: Loss of ethylene from the N-ethyl group.

Cleavage of the Triazole Ring and Thiol Group

The heterocyclic core can fragment in several ways. These cleavages are crucial for confirming the identity of the triazole-thiol system.

-

Loss of the Thiol Group: Direct cleavage can result in the loss of a sulfhydryl radical (•SH) or hydrogen sulfide (H₂S).

-

Ring Cleavage: The triazole ring itself can break apart. A characteristic fragmentation of 1,2,4-triazoles involves the loss of nitrogen gas (N₂) or hydrogen cyanide (HCN). [1]

Caption: Overall proposed fragmentation workflow for the molecule.

Summary of Predicted Fragment Ions

The following table summarizes the key fragment ions predicted to be observed in the mass spectrum of this compound under positive ion ESI-MS/MS conditions.

| m/z (Predicted) | Neutral Loss | Formula of Loss | Origin of Fragmentation |

| 266.1 | - | - | Protonated Molecular Ion [M+H]⁺ |

| 251.1 | 15.0 | •CH₃ | Loss of a methyl radical from a methoxy group |

| 238.1 | 28.0 | C₂H₄ | Loss of ethylene from the N-ethyl group |

| 233.1 | 33.0 | •SH | Cleavage of the sulfhydryl radical |

| 223.1 | 43.0 | •CH₃ + CO | Sequential loss of methyl and carbon monoxide |

| 191.1 | 75.0 | •CH₃ + CO + S | Further loss of sulfur from the m/z 223 ion |

| 151.1 | 115.0 | C₂H₄N₃S | Cleavage yielding the protonated dimethoxybenzoyl ion |

| 136.1 | 130.0 | C₈H₈O₂ | Cleavage yielding the protonated ethyl-triazole-thiol core |

Experimental Protocol: LC-ESI-MS Analysis

To validate the proposed fragmentation pathways and provide a reliable method for analysis, the following experimental protocol is recommended. This protocol is based on established methodologies for analyzing 1,2,4-triazole derivatives. [1][9] Objective: To acquire high-resolution mass spectra and tandem mass spectra (MS/MS) of the target compound to confirm its molecular weight and elucidate its fragmentation pattern.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1260 Infinity II or equivalent)

-

Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Agilent 6120 single quadrupole or a Q-TOF for high resolution) [9] Materials:

-

Sample: this compound, dissolved in methanol or acetonitrile at ~1 mg/mL (stock) and diluted to ~1-10 µg/mL for injection.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Methodology:

-

Chromatographic Separation (HPLC):

-

Column: C18 reverse-phase column (e.g., Zorbax SB C18, 4.6 × 50 mm, 1.8 µm).

-

Column Temperature: 40 °C.

-

Mobile Phase: Isocratic elution with 50:50 (v/v) Mobile Phase A : Mobile Phase B.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometric Detection (ESI-MS):

-

Ion Source: API-ES (Electrospray).

-

Polarity: Positive ion mode.

-

Drying Gas (N₂): 10 L/min at 350 °C.

-

Capillary Voltage: 4000 V.

-

Scan Range: m/z 50–500.

-

Fragmentor Voltage: This is a critical parameter. Acquire data at multiple voltages to control the degree of fragmentation.

-

Conclusion

The mass spectrometric fragmentation of this compound is predictable and yields structurally significant ions. The key fragmentation pathways involve the characteristic losses from the dimethoxyphenyl group (loss of •CH₃ and CO), the N-ethyl substituent (loss of C₂H₄), and cleavages of the triazole-thiol core. By employing a systematic LC-ESI-MS approach with varied fragmentor voltages, researchers can reliably confirm the identity and structure of this compound. The data and methodologies presented in this guide serve as a foundational reference for the analysis of this and structurally related molecules, facilitating their advancement in pharmaceutical and chemical research.

References

-

Logoyda, L. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Ukrainian Biopharmaceutical Journal. Retrieved from [Link]

-

Obrezanova, O., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Retrieved from [Link]

-

Logoyda, L. (2015). ESI-MS fragmentation pathways of some 1,2,4-triazole- 3-thiones, the intermediate compounds in the synthesis of. ResearchGate. Retrieved from [Link]

-

Logoyda, L. (2019). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. ResearchGate. Retrieved from [Link]

-

Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry. Retrieved from [Link]

-

Logoyda, L. (2015). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ResearchGate. Retrieved from [Link]

-

Nowakowska, Z. (2005). Electron ionization mass spectrometry in the analysis of substituted stilbenethiols. ResearchGate. Retrieved from [Link]

-

Pál, Z., et al. (2009). Electron ionisation mass spectral study of 2-(2-carboxy-4,5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(3,4-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. PubChem. Retrieved from [Link]

-

A175199 - this compound. (n.d.). ABL Technology. Retrieved from [Link]

-

MolPort. (n.d.). Compound 5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. MolPort. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Low, T. Y., & Leow, C. Y. (2016). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling. Retrieved from [Link]

-

Nedopekin, D. V., et al. (2002). Mass spectra of new heterocycles: IX. Main fragmentaion laws of 7-methyl-2-(methylsulfanyl)-3-(1-ethoxyethoxy)-4,5-dihydro-3 H -azepine and its structural isomers (2,3-dihydropyridine, pyrrole, thiophene) under electron impact. ResearchGate. Retrieved from [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

-

Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Retrieved from [Link]

-

All about chemistry. (2022, June 26). Electron impact ionization | ionization techniques in mass spectrometry. YouTube. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

-

Siddiqui, N., et al. (2018). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. ResearchGate. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. Retrieved from [Link]

-

Wang, Z., et al. (2023). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. Retrieved from [Link]

-

National Testing Agency. (n.d.). Syllabus for Chemistry (SCQP08). NTA. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. sinfoochem.com [sinfoochem.com]

- 5. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. rroij.com [rroij.com]

- 8. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the FT-IR Spectrum of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. As a molecule of significant interest within medicinal chemistry, understanding its structural and vibrational properties is paramount for synthesis confirmation, purity assessment, and further development.[1][2][3] This document, authored from the perspective of a Senior Application Scientist, delves into the theoretical underpinnings of the molecule's vibrational spectroscopy, offers a detailed interpretation of its predicted FT-IR spectrum, and provides a robust experimental protocol for acquiring high-quality spectral data. The guide is structured to provide not just data, but a causal understanding of the spectral features, grounded in the molecule's unique structural components: the 1,2,4-triazole core, the thiol/thione tautomerism, and the dimethoxyphenyl and ethyl substitutions.

Introduction: The Significance of this compound

The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents, renowned for its wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][4][5] The incorporation of a thiol group at the 3-position introduces a critical site for potential tautomerism and further chemical modification, often enhancing the pharmacological profile of the parent molecule.[4] The specific compound, this compound, combines this privileged heterocyclic system with a 3,4-dimethoxyphenyl (veratrole) moiety, a common fragment in natural products and pharmaceuticals, and an N-ethyl group, which can influence solubility and binding interactions.

Accurate structural elucidation is the bedrock of drug discovery and development. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative technique for confirming the functional groups present in a synthesized molecule. This guide will dissect the expected FT-IR spectrum of the title compound, providing a foundational reference for researchers working with this and related molecular architectures.

The Molecular Architecture and its Vibrational Fingerprint

The FT-IR spectrum of this compound is a composite of the vibrational modes of its distinct structural components. Understanding these individual parts is key to interpreting the full spectrum.

Figure 1: Key structural components contributing to the FT-IR spectrum.

The Thione-Thiol Tautomerism

A critical aspect of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. The position of this equilibrium can be influenced by the solvent, temperature, and the nature of substituents. FT-IR spectroscopy is a powerful tool for distinguishing between these two forms in the solid state.[1]

-

Thiol Form: Characterized by a weak but sharp S-H stretching band typically appearing in the 2550-2650 cm⁻¹ region.[1]

-

Thione Form: Characterized by the absence of the S-H band and the presence of a strong N-H stretching band (from the triazole ring) in the 3100-3460 cm⁻¹ range, along with characteristic bands for the N-C=S group.[1]

For N4-substituted triazoles like the title compound, the thione form involves the N1-H or N2-H proton. However, with the N4 position occupied by an ethyl group, the thiol form is often favored or exclusively present. This guide will proceed with the interpretation based on the thiol tautomer , which is structurally defined as this compound. The presence of a weak band around 2600 cm⁻¹ would be a key diagnostic feature to confirm this assignment.

Detailed FT-IR Spectral Interpretation

The following table summarizes the predicted characteristic vibrational bands for this compound. The wavenumber ranges are derived from established literature values for analogous structures.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode | Notes |

| 3100–3000 | Medium | Aromatic C-H Stretch | ν(C-H) | Characteristic of the 3,4-dimethoxyphenyl ring.[6] |

| 2980–2850 | Medium | Aliphatic C-H Stretch | ν(C-H) | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the ethyl and methoxy substituents.[4][5] |

| ~2600 | Weak | S-H Stretch | ν(S-H) | A key diagnostic peak for the thiol tautomer. Its presence confirms the thiol structure. May be broad.[1][7] |

| 1610–1580 | Strong | C=N Stretch (Triazole Ring) | ν(C=N) | A strong, characteristic band for the triazole ring system.[1][5] |

| 1590–1450 | Medium | Aromatic C=C Stretch | ν(C=C) | Multiple bands are expected in this region due to the vibrations of the benzene ring.[6] |

| 1470–1440 | Medium | Aliphatic C-H Bend | δ(C-H) | Scissoring and bending vibrations of the CH₂ and CH₃ groups from the ethyl and methoxy substituents. |

| 1260–1230 | Strong | Aryl-O Stretch (Asymmetric) | νₐₛ(Ar-O-C) | A strong, characteristic absorption for the aryl ether linkage of the methoxy groups.[2][3] |

| 1180–1230 | Medium | N=C-S Stretch | ν(N=C-S) | Associated with the thiol form of the triazole ring.[1] |

| 1030–1020 | Strong | Aryl-O Stretch (Symmetric) | νₛ(Ar-O-C) | Another strong band for the methoxy groups. The presence of two strong bands in the 1260-1020 cm⁻¹ region is typical for veratrole. |

| 900–675 | Strong | Aromatic C-H Out-of-Plane Bend | γ(C-H) | The pattern of these bands can provide information about the substitution pattern on the aromatic ring. |

| ~700-600 | Medium | C-S Stretch | ν(C-S) | Often a weak to medium intensity band, confirming the carbon-sulfur bond. |

Experimental Protocol for FT-IR Analysis

To obtain a high-quality, reproducible FT-IR spectrum of the title compound, adherence to a standardized protocol is essential. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

4.1. Instrumentation

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector.

-

A single-reflection diamond ATR accessory.

4.2. Sample Preparation

-

Ensure the diamond crystal of the ATR accessory is impeccably clean. Clean with a solvent appropriate for the previous sample (e.g., isopropanol) and dry completely with a soft, lint-free tissue.

-

Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal itself.

-

Place a small amount (typically 1-2 mg) of the solid this compound powder onto the center of the diamond crystal.

-

Apply consistent pressure using the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

4.3. Data Acquisition

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (co-added to improve signal-to-noise ratio)

-

Apodization: Happ-Genzel

4.4. Data Processing

-

The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Apply an ATR correction if necessary, especially if comparing the spectrum to a transmission spectrum from a database. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam.

-

Perform baseline correction to ensure the baseline is flat at 0 absorbance or 100% transmittance in regions with no sample absorption.

Figure 2: Recommended workflow for acquiring the FT-IR spectrum using an ATR accessory.

Conclusion

The FT-IR spectrum of this compound provides a rich tapestry of information that confirms its molecular identity. The key diagnostic bands include the weak S-H stretch around 2600 cm⁻¹, strong C=N and aromatic C=C stretching vibrations in the 1610-1450 cm⁻¹ region, characteristic aliphatic C-H stretches below 3000 cm⁻¹, and the prominent asymmetric and symmetric aryl-ether C-O stretching bands indicative of the 3,4-dimethoxy substitution. This guide provides the foundational knowledge for researchers to confidently acquire and interpret the FT-IR spectrum of this important heterocyclic compound, ensuring structural integrity and paving the way for its further application in drug discovery and development. By understanding the causal relationship between the molecular structure and its vibrational signature, scientists can leverage FT-IR spectroscopy as a powerful, self-validating tool in their research endeavors.

References

-

Gokce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]

-

Kupska, M., et al. (2014). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. PLOS ONE, 9(1), e86221. [Link]

-

Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 3(5). [Link]

-

Khan, I., et al. (2019). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. BMC Chemistry, 13(1), 12. [Link]

-

PubChem (n.d.). Veratrole. National Center for Biotechnology Information. [Link]

-

Mohammed, M. I., & Yousif, E. I. (2015). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 5(2), 299-308. [Link]

-

Arjunan, V., et al. (2013). A new look into conformational, vibrational and electronic structure analysis of 3,4-dimethoxybenzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 113, 302-313. [Link]

-

Sarkar, S., et al. (2014). Adsorption of 4-Methyl-4H-1,2,4-triazole-3-thiol Molecules on Silver Nanocolloids: FT-IR, Raman, and Surface-Enhanced Raman Scattering Study Aided by Density Functional Theory. The Journal of Physical Chemistry C, 118(34), 19896-19907. [Link]

-

Al-Amiery, A. A., et al. (2019). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. Journal of Engineering and Applied Sciences, 14(3), 850-854. [Link]

-

University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. benchchem.com [benchchem.com]

- 3. Veratrole | C8H10O2 | CID 7043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijbr.com.pk [ijbr.com.pk]

- 5. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijrpc.com [ijrpc.com]

An In-depth Technical Guide to the Synthesis, Characterization, and Structural Analysis of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide has been compiled to provide a comprehensive overview of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. As of the latest literature review, a dedicated publication detailing the single-crystal X-ray diffraction and complete experimental characterization of this specific molecule is not available. Therefore, this guide is presented from the perspective of a Senior Application Scientist, combining established synthetic methodologies for analogous compounds, predictive spectroscopic analysis based on closely related structures, and a theoretical framework for its structural and computational evaluation. All protocols and data tables are provided as a robust starting point for researchers undertaking the synthesis and analysis of this compound.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents.[1] This five-membered heterocyclic system, with its three nitrogen atoms, serves as a versatile scaffold that can engage with biological targets through various non-covalent interactions. The introduction of a thiol group at the C3 position and diverse substituents at the N4 and C5 positions gives rise to the 1,2,4-triazole-3-thiol class of compounds. These molecules are of particular interest due to their tautomeric nature, existing in equilibrium between thione and thiol forms, which can significantly influence their biological activity.

Derivatives of 1,2,4-triazole-3-thione have demonstrated a broad spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.[1] The 3,4-dimethoxyphenyl moiety, present in the target molecule, is a recognized pharmacophore found in numerous bioactive natural products and synthetic drugs, often contributing to interactions with aminergic G-protein coupled receptors or possessing antioxidant properties. This guide provides a detailed protocol for the synthesis and a comprehensive analytical framework for this compound, a compound of high interest for drug discovery programs.

Synthesis of this compound

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a well-established process, typically proceeding through the formation of a thiosemicarbazide intermediate followed by a base-catalyzed intramolecular cyclization.[2] The proposed synthetic pathway for the title compound is outlined below.

Synthetic Workflow

Sources

Physical and chemical properties of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore present in a variety of approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide delves into the synthesis, structural elucidation, physicochemical characteristics, and potential therapeutic applications of this specific derivative, offering valuable insights for researchers engaged in drug discovery and development.

Introduction

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms, a structural motif that imparts unique physicochemical properties, such as hydrogen bonding capacity, metabolic stability, and the ability to coordinate with metal ions. These characteristics make it a privileged scaffold in the design of novel therapeutic agents. The thiol substituent at the 3-position and the N-ethyl and 3,4-dimethoxyphenyl groups at the 4- and 5-positions, respectively, of the target molecule, this compound, are expected to modulate its biological activity and pharmacokinetic profile. The dimethoxy-substituted phenyl ring is a common feature in many biologically active natural products and synthetic compounds, often contributing to enhanced receptor binding and metabolic stability.

This guide will systematically explore the key attributes of this compound, providing a foundation for its further investigation and potential development as a therapeutic candidate.

Synthesis and Structural Elucidation

The synthesis of this compound typically proceeds through a multi-step reaction sequence, as is common for this class of compounds. A representative synthetic pathway is outlined below.

Synthetic Protocol

A common and effective method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of a corresponding thiosemicarbazide precursor.[1]

Step 1: Synthesis of 3,4-dimethoxybenzohydrazide

3,4-dimethoxybenzoic acid is esterified, typically using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), to yield methyl 3,4-dimethoxybenzoate. This ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to produce 3,4-dimethoxybenzohydrazide.

Step 2: Synthesis of 2-(3,4-dimethoxybenzoyl)-N-ethylhydrazine-1-carbothioamide

The 3,4-dimethoxybenzohydrazide is then reacted with ethyl isothiocyanate in a solvent such as ethanol or acetonitrile. This reaction affords the N,N'-disubstituted thiosemicarbazide intermediate.

Step 3: Cyclization to this compound

The thiosemicarbazide derivative undergoes base-catalyzed intramolecular cyclization. Refluxing the intermediate in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the product, yields the target compound.[2]

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Structural Elucidation

The structure of the synthesized compound is confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), two methoxy groups (singlets), and aromatic protons of the dimethoxyphenyl ring. A broad singlet for the thiol proton (or NH proton in the thione tautomer) is also expected, which is typically exchangeable with D₂O. |

| ¹³C NMR | Resonances for the carbons of the ethyl group, the methoxy groups, the aromatic ring, and the triazole ring, including a characteristic signal for the C=S carbon in the thione tautomer. |

| IR Spectroscopy | Absorption bands for N-H stretching (in the thione form), C-H stretching (aromatic and aliphatic), C=N stretching of the triazole ring, and a characteristic C=S stretching band. The absence of a strong S-H stretching band around 2550-2600 cm⁻¹ would suggest the predominance of the thione tautomer.[3] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₅N₃O₂S, MW: 265.33 g/mol ). Analysis of the fragmentation pattern can further confirm the structure. |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is crucial for its development.

| Property | Value/Information | Method of Determination |

| Molecular Formula | C₁₂H₁₅N₃O₂S | - |

| Molecular Weight | 265.33 g/mol | Mass Spectrometry |

| Melting Point | 179-182 °C | Capillary Melting Point Apparatus |

| Appearance | Expected to be a crystalline solid. | Visual Inspection |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF, and moderately soluble in alcohols such as ethanol. Low solubility in water is expected.[4] | Gravimetric analysis, UV/Vis spectroscopy after filtration of a saturated solution.[5] |

| pKa | The thiol group is acidic, and the triazole nitrogens are weakly basic. The pKa of the thiol group is expected to be in the range of 7-9, while the pKa of the protonated triazole ring is likely to be around 2-3. | Potentiometric titration, UV-Vis spectrophotometry, or computational methods.[6] |

| Stability | The 4H-1,2,4-triazole ring is generally stable. However, prolonged exposure to harsh acidic or basic conditions, or strong oxidizing agents, may lead to degradation.[7] | HPLC-based stability-indicating assays under various stress conditions (e.g., different pH, temperature, and light exposure). |

Tautomerism

An important characteristic of 1,2,4-triazole-3-thiols is the existence of thione-thiol tautomerism. The equilibrium between the thiol (-SH) and thione (=S) forms can be influenced by the solvent, temperature, and pH. In many 3-mercapto-1,2,4-triazoles, the thione form is predominant in the solid state and in polar solvents. Spectroscopic evidence, particularly the presence of an N-H and C=S bond in the IR spectrum and the absence of an S-H signal, can confirm the dominant tautomeric form.[7]

Computational Chemistry Insights

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and reactivity of molecules like this compound.

Molecular Modeling Protocol

Software: Gaussian, ORCA, or similar quantum chemistry packages. Method: B3LYP functional with a suitable basis set (e.g., 6-31G(d,p) or larger). Calculations:

-

Geometry Optimization: To find the most stable three-dimensional conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure is a true energy minimum.

-

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualization of their distribution. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: To identify the electron-rich and electron-deficient regions of the molecule, which can predict sites for electrophilic and nucleophilic attack and intermolecular interactions.

Diagram of DFT Calculation Workflow

Caption: Workflow for DFT calculations on the target molecule.

Potential Biological Activities and Therapeutic Applications

Derivatives of 1,2,4-triazole-3-thiol are known to exhibit a wide spectrum of biological activities. The presence of the 3,4-dimethoxyphenyl moiety in the target compound is particularly noteworthy, as this group is found in numerous compounds with demonstrated pharmacological effects.

-

Antimicrobial and Antifungal Activity: The triazole ring is a key component of several successful antifungal drugs (e.g., fluconazole, itraconazole). The thiol group and other substituents can enhance this activity.

-

Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of 1,2,4-triazole-3-thiol derivatives.[8]

-

Anticancer Activity: The 1,2,4-triazole scaffold has been incorporated into various anticancer agents. The mechanism of action can involve the inhibition of specific enzymes or interference with cell signaling pathways.

-

Other Activities: Other reported activities for this class of compounds include anticonvulsant, antioxidant, and analgesic effects.

Further in vitro and in vivo studies are necessary to fully elucidate the biological activity profile of this compound and to determine its potential as a lead compound for drug development.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its synthesis, structural characteristics, and key physicochemical properties. The presence of the versatile 1,2,4-triazole-3-thiol core, combined with the 3,4-dimethoxyphenyl and ethyl substituents, makes it an attractive candidate for further investigation into its biological activities. The experimental protocols and computational insights presented herein offer a solid foundation for researchers to explore the therapeutic potential of this and related compounds.

References

-

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio} - 1-phenylethan-1-one. (n.d.). MDPI. Retrieved from [Link]

-

5-phenyl-4H-1,2,4-triazole-3-thiol. (2024, April 10). ChemBK. Retrieved from [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic NH functions with 2-(t-butoxycarbonyloxyimino)-2-phenylacetonitrile. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. (n.d.). Retrieved from [Link]

-

4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. (n.d.). MDPI. Retrieved from [Link]

-

IR spectra of 2-(((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)methyl)benzonitrile (2.9). (n.d.). ResearchGate. Retrieved from [Link]

-

5-(3,4-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (n.d.). PubChem. Retrieved from [Link]

-

Mass spectra of 4-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)butanenitrile (2.3). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. (2025, June 30). Ginekologia i Poloznictwo. Retrieved from [Link]

-

Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolinone and Evaluation Anti-Oxidant Activity. (2025, May 30). Iraqi Academic Scientific Journals. Retrieved from [Link]

-

MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. (n.d.). DergiPark. Retrieved from [Link]

-

4-(4-Chlorophenyl)-5-(3,4-dimethoxybenzyl)-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-3Н-1,2,4-triazole-3-thione S-derivatives. (2022, February 2). Retrieved from [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025, May 10). INDUS JOURNAL OF BIOSCIENCE RESEARCH. Retrieved from [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2025, August 8). ResearchGate. Retrieved from [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2025, October 16). ResearchGate. Retrieved from [Link]

-

Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). NIH. Retrieved from [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI. Retrieved from [Link]

-

Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. (n.d.). JOCPR. Retrieved from [Link]

-

ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025, November 16). PMC - NIH. Retrieved from [Link]

-

4-Ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][7] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Gravimetric method for determination of solubility. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijbr.com.pk [ijbr.com.pk]

- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol [mdpi.com]

An In-depth Technical Guide to Determining the Solubility of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its biopharmaceutical behavior, including absorption and bioavailability.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, a novel heterocyclic compound. In the absence of pre-existing public data for this specific molecule, this document outlines a systematic approach, beginning with the in-silico prediction of key properties, followed by a detailed, step-by-step protocol for the experimental determination of its thermodynamic solubility using the gold-standard shake-flask method.[3][4] The rationale behind solvent selection, experimental design, and analytical quantification is thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of Solubility in Drug Development

This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities.[5][6][7] Derivatives of 1,2,4-triazole-3-thiol, in particular, have been investigated for various therapeutic applications.[8][9][10] The successful development of any new chemical entity into a viable drug product is contingent on a thorough understanding of its physicochemical properties, with aqueous solubility being paramount.[1]

Poor solubility can lead to a cascade of developmental challenges, including:

-

Inadequate absorption and poor bioavailability following oral administration.[1][11]

-

Difficulties in formulating parenteral dosage forms.

-

Unreliable results in in vitro and in vivo screening assays.[11][12]

-

Increased development costs and timelines.[11]

Therefore, the early and accurate determination of solubility is not merely a routine measurement but a critical step in risk mitigation and lead candidate optimization.[2] This guide will provide the theoretical and practical foundation for executing a robust solubility assessment of the target compound.

Pre-Experimental Characterization: In-Silico Profiling

Prior to embarking on laboratory-based solubility studies, a significant amount of information can be gleaned from computational methods. These predictions help in designing more efficient experiments and in the interpretation of the resulting data.

Physicochemical Properties Prediction (pKa and logP)

The solubility of a compound is intrinsically linked to its acidity/basicity (pKa) and its lipophilicity (logP).[13]

-